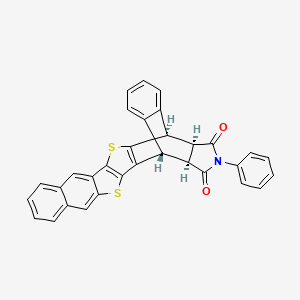
Methyl arabinofuranose
Übersicht
Beschreibung
Methyl arabinofuranose is a useful research compound. Its molecular formula is C6H12O5 and its molecular weight is 164.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Structural Analysis of Heteroxylans : It's used for determining the structural features of corn cob heteroxylans, which is important for understanding their molecular weight distribution and Mark-Houwink relationship (Ebringerová, Hromádková, Alföldi, & Berth, 1992).
Separation and Identification : It aids in identifying and separating various methyl ethers of arabinose and their derivatives (Williams & Jones, 1967).
Preparation of Methyl Ethers : Methyl arabinofuranose is used for preparing methyl ethers of D-arabinose (Mied & Lee, 1972).
Differentiation in Arabinofuranose Derivatives : It is employed for differentiating the 3,5-diol system and 2-hydroxy group in arabinofuranose derivatives, useful for synthesizing nucleoside analogues and oligosaccharide fragments (Abronina et al., 2012).
Synthesis of l-Pentose Derivatives : It's used in the syntheses of novel l-pentose derivatives, intermediates for C-2 functionalized l-pentoses, and precursors for antiviral 2′-deoxy-l-nucleosides (Sivets, 2017).
Investigation of α-L-arabinofuranosidases : It helps in determining the initial product of α-L-arabinofuranosidases in Monilinia fructigena (Fielding, Sinnott, Kelly, & Widdows, 1981).
Enzymatic Degradation Studies : It's used in structural analysis and enzymatic degradation of arabinogalactan from red wine (Brillouet, Bosso, & Moutounet, 1990).
Preparation of Oligoarabinofuranosides : this compound is involved in preparing novel selectively-protected arabinofuranose building blocks for the assembly of linear and branched oligoarabinofuranosides (Podvalnyy et al., 2011).
Methylation Analysis : It can be used as a standard in methylation analysis of complex carbohydrates containing arabinofuranosyl and galactofuranosyl units (Sassaki, Iacomini, & Gorin, 2005).
Structural Models in Cereal Products : this compound is used in structural models of cereal arabinoxylans, affecting the mechanical properties, texture, and quality of baked products (Izydorczyk & Biliaderis, 1995).
Eigenschaften
IUPAC Name |
(3S,4S,5R)-5-(hydroxymethyl)-2-methyloxolane-2,3,4-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O5/c1-6(10)5(9)4(8)3(2-7)11-6/h3-5,7-10H,2H2,1H3/t3-,4-,5+,6?/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWUVXYXYMJSAKF-VRPWFDPXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(C(O1)CO)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]([C@@H]([C@H](O1)CO)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



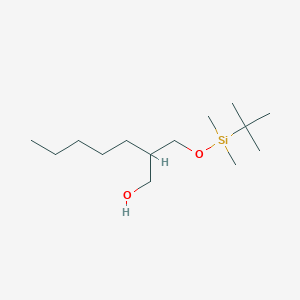

![(5R)-5-[(pyridin-2-ylmethylamino)methyl]pyrrolidin-2-one;dihydrochloride](/img/structure/B8127206.png)
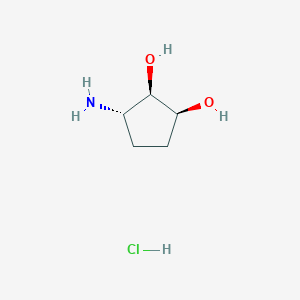
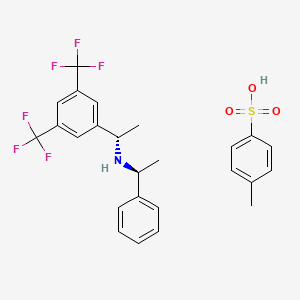
![(5R)-5-[(pyridin-4-ylmethylamino)methyl]pyrrolidin-2-one;dihydrochloride](/img/structure/B8127231.png)
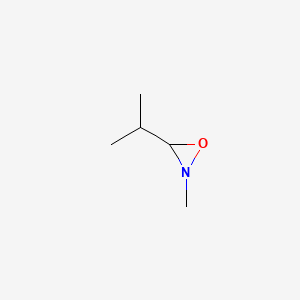
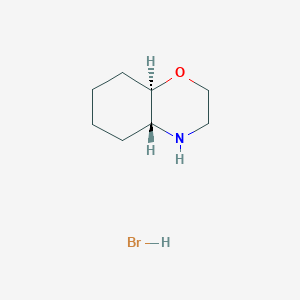
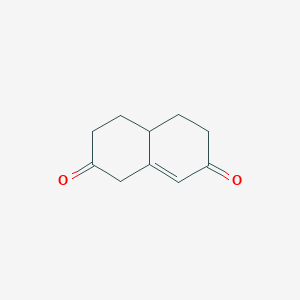
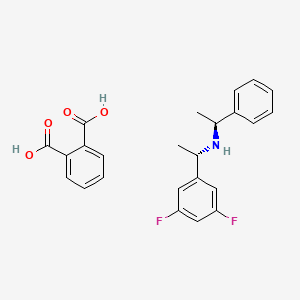
![(1S,9R,14E)-14-(1H-imidazol-5-ylmethylidene)-2,11-dimethoxy-9-(2-methylbut-3-en-2-yl)-2,13,16-triazatetracyclo[7.7.0.01,13.03,8]hexadeca-3,5,7,10-tetraene-12,15-dione](/img/structure/B8127276.png)

![(3aR,7aR)-4'-(Benzo[d]isothiazol-3-yl)octahydrospiro[isoindole-2,1'-piperazin]-2-ium methanesulfonate](/img/structure/B8127290.png)
